(-)-Nomifensine - 89664-18-6

(-)-Nomifensine

Catalog Number: EVT-1535914
CAS Number: 89664-18-6
Molecular Formula: C16H18N2
Molecular Weight: 238.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(S)-nomifensine is the S enantiomer of nomifensine. It is an enantiomer of a (R)-nomifensine.
Overview

Nomifensine, also known as N-[2-(methylamino)-1-phenyl-ethyl]benzamide, is a synthetic compound classified as a norepinephrine-dopamine reuptake inhibitor. It was developed in the 1960s by Hoechst AG (now part of Sanofi-Aventis) and marketed under the trade names Merital and Alival. Nomifensine acts by increasing the availability of norepinephrine and dopamine at synaptic sites by inhibiting their reuptake, a mechanism similar to that of certain recreational drugs like cocaine . Clinical trials revealed its efficacy as an antidepressant without significant sedative effects, although it was withdrawn from the market in 1986 due to safety concerns .

Synthesis Analysis

Nomifensine can be synthesized through several methods, with one notable approach involving the alkylation of N-methyl-2-nitrobenzylamine with phenacyl bromide. This reaction produces an intermediate that undergoes catalytic hydrogenation over Raney Nickel to reduce the nitro group. Subsequently, sodium borohydride is used to reduce the ketone group to an alcohol, followed by acid-catalyzed ring closure to form nomifensine .

A more recent synthesis method involves the preparation of nornomifensine, which serves as a precursor for producing carbon-11 labeled nomifensine for use in positron emission tomography studies. This synthesis is achieved in three steps starting from 2-amino-1-phenylethanol, with preparative resolution of its enantiomers performed using liquid chromatography .

Molecular Structure Analysis

Nomifensine has a molecular formula of C16H18N2C_{16}H_{18}N_{2} and a molar mass of approximately 238.34 g/mol. The compound features a tetrahydroisoquinoline structure with phenyl and amino substituents at positions C-4 and C-8, respectively. Its structural representation can be described using SMILES notation as "CC(C1=CC=CC=C1)N(C)C(C)C2=CC=CC=C2" and InChI code "InChI=1S/C16H18N2/c1-17(2)11-9-13-7-5-3-6-8-13/h3-9H,10-11H2,1-2H3". The compound exhibits chirality, with the (S)-isomer being pharmacologically active .

Chemical Reactions Analysis

Nomifensine participates in various chemical reactions primarily related to its synthesis and metabolic pathways. Its primary reaction involves the inhibition of monoamine transporters, leading to increased levels of dopamine and norepinephrine in the synaptic cleft. Additionally, studies have shown that nomifensine does not significantly alter the synthesis of noradrenaline or serotonin but affects their metabolism differently compared to other antidepressants like imipramine .

The compound's interactions with neurotransmitter systems suggest that it may also undergo metabolic transformations in vivo, impacting its pharmacokinetics and therapeutic efficacy.

Mechanism of Action

The mechanism of action for nomifensine involves its role as a norepinephrine-dopamine reuptake inhibitor. By blocking the reuptake transporters for these neurotransmitters, nomifensine enhances their synaptic concentrations, thereby improving mood and motivational states. Research indicates that nomifensine increases homovanillic acid concentrations in the corpus striatum and total 3-methoxy-4-hydroxyphenylglycol levels in the mesencephalon without significantly affecting serotonin synthesis . This unique profile distinguishes it from other classes of antidepressants.

Physical and Chemical Properties Analysis

Nomifensine exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and chloroform but less soluble in water.
  • Stability: Stable under normal conditions but should be protected from light and moisture.

The compound's elimination half-life ranges from 1.5 to 4 hours, with approximately 88% excreted by the kidneys within 24 hours post-administration .

Applications

Nomifensine has been primarily investigated for its potential use in treating motivational disorders and promoting wakefulness. It has shown efficacy in reversing motivational deficits induced by tetrabenazine in animal models, suggesting potential therapeutic applications for conditions like depression and narcolepsy . Although it was withdrawn from clinical use due to safety concerns, ongoing research continues to explore its pharmacological properties and potential applications in neuroscience.

Chemical Structure and Pharmacological Classification

Molecular Configuration and Stereochemistry of (-)-Nomifensine

(-)-Nomifensine possesses a specific three-dimensional architecture that is fundamental to its biological activity. The compound features a tetrahydroisoquinoline core structure with a chiral center at the C4 position of the isoquinoline ring system. This chiral center arises from the presence of four distinct substituents: a methyl group on the nitrogen atom (conferring a tertiary amine character), a phenyl ring, a hydrogen atom, and the remaining tetrahydroisoquinoline structure. Resolution studies and X-ray crystallographic analyses have unequivocally established that the biologically active enantiomer of nomifensine possesses an absolute (S)-configuration at this critical chiral center [1] [3]. This configuration is denoted by the (-) sign in its name, indicating its levorotatory nature when interacting with plane-polarized light.

The stereochemical purity of (-)-nomifensine is paramount for its pharmacological efficacy. Research demonstrates that the (S)-enantiomer exhibits significantly greater potency in inhibiting the reuptake of dopamine and norepinephrine compared to its (R)-counterpart [1] [8]. This enantioselectivity stems from the precise spatial orientation of its molecular features required for optimal interaction with the substrate binding sites of the dopamine transporter (DAT) and norepinephrine transporter (NET). The diphenylmethane moiety, specifically its spatial arrangement dictated by the (S)-configuration, is identified as an essential pharmacophoric element for high-affinity binding and functional activity [1]. Comparative studies using circular dichroism (CD) spectra further confirmed the distinct three-dimensional structures of the enantiomers and correlated the (S)-configuration with the desired biological profile [1].

Table 1: Key Stereochemical Features of (-)-Nomifensine

FeatureDescriptionPharmacological Significance
Chiral Center LocationC4 of the tetrahydroisoquinoline ringDetermines enantiomer-specific activity
Absolute Configuration(S)Confers high-affinity binding to DAT and NET
Optical RotationLevorotatory (-)Characteristic of the active enantiomer
Critical PharmacophoreDiphenylmethane structure with (S)-configurationEssential for reuptake inhibition potency
Enantioselectivity(S)-enantiomer >> (R)-enantiomer in activityUnderpins the importance of stereochemical purity

Structural Relationship to Tetrahydroisoquinoline Derivatives

(-)-Nomifensine belongs to the broader chemical class of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives. Its core structure consists of a partially saturated isoquinoline ring system, specifically characterized as 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline [3] [5] [10]. This core differentiates nomifensine from tricyclic antidepressants (TCAs) like imipramine or amitriptyline, which feature a fully planar tricyclic ring system, and from selective serotonin reuptake inhibitors (SSRIs) with their often simpler alkylamine structures [3] [7].

Within the THIQ family, nomifensine shares a close structural resemblance to other biologically active compounds, particularly those exhibiting effects on monoamine neurotransmission. Key structural features defining this relationship include:

  • The Benzene Ring Fusion: The fusion of a benzene ring to the piperidine moiety forms the fundamental isoquinoline scaffold, providing a rigid planar region.
  • The C4 Phenyl Substituent: The phenyl ring attached to the chiral C4 carbon is a hallmark of nomifensine and related active compounds. This group is crucial for activity, as evidenced by structure-activity relationship (SAR) studies showing reduced potency in analogs lacking this aryl moiety [1] [7].
  • The C8 Amino Group: The primary amine (-NH₂) at position 8 is another critical pharmacophore. Research on THIQ derivatives indicates that modifications at this position, such as incorporation into ureido, (alkoxycarbonyl)amino, or [(alkylamino)acyl]amino groups, can significantly modulate antidepressant-like activity and dopaminergic properties [2].
  • The N2 Methyl Group: The methyl group on the ring nitrogen (position 2) is a common feature, though other alkyl substituents may be explored in analogs.

SAR investigations within the THIQ series reveal that the diphenylmethane unit (formed by the C4 phenyl and the fused benzene ring) is indispensable for potent inhibition of monoamine reuptake [1] [6]. This structural motif is conserved in other pharmacologically active THIQs, such as certain hexahydro-1H-indeno[1,2-b]pyridines, which also demonstrate enantioselective activity dependent on a specific absolute configuration (5S in their case, analogous to the 4S in nomifensine) of this key moiety [1]. The structural similarities between nomifensine and these indenopyridines underpin their overlapping pharmacological profiles centered on dopamine and norepinephrine reuptake blockade [1].

Pharmacological Classification as a Norepinephrine-Dopamine Reuptake Inhibitor (NDRI)

(-)-Nomifensine is pharmacologically classified as a potent and selective Norepinephrine-Dopamine Reuptake Inhibitor (NDRI). This classification is based on its primary mechanism of action: blocking the presynaptic transporters responsible for the reuptake of the neurotransmitters dopamine (DA) and norepinephrine (NE) from the synaptic cleft back into the presynaptic neuron [3] [5] [7].

  • Mechanism of Action: (-)-Nomifensine binds to the dopamine transporter (DAT) and the norepinephrine transporter (NET) with high affinity, competitively inhibiting their function [3] [6] [7]. This blockade prevents the reuptake of released DA and NE, leading to an increased concentration and prolonged duration of action of these neurotransmitters in the synapse. Enhanced dopaminergic and noradrenergic neurotransmission underlies the compound's therapeutic effects, particularly its antidepressant and potential psychostimulant properties.
  • Neurotransmitter Selectivity Profile: A defining characteristic of nomifensine is its unique monoamine reuptake inhibition profile compared to other classes of antidepressants:
  • Dopamine Reuptake Inhibition: (-)-Nomifensine is a potent inhibitor of dopamine uptake. Studies using rat brain synaptosomes demonstrated its high potency in blocking [³H]dopamine reuptake, comparable to or exceeding some classical stimulants [3] [6] [7]. This potent dopaminergic activity is a key differentiator from most tricyclic antidepressants (TCAs) and SSRIs, which have negligible effects on dopamine reuptake.
  • Norepinephrine Reuptake Inhibition: (-)-Nomifensine is also a powerful inhibitor of norepinephrine uptake [3] [5] [7]. Its potency in blocking [³H]norepinephrine reuptake is significant and contributes substantially to its overall pharmacological profile.
  • Serotonin Reuptake Inhibition: In contrast to its effects on DA and NE, (-)-nomifensine exhibits only weak inhibitory activity on serotonin (5-HT) reuptake [3] [7]. This minimal serotonergic activity further distinguishes it from TCAs (which often inhibit 5-HT uptake) and SSRIs (which are highly selective for 5-HT uptake).
  • Receptor Binding Profile: Importantly, (-)-nomifensine shows negligible direct affinity for a wide range of neurotransmitter receptors, including muscarinic acetylcholine receptors, histamine H₁ receptors, and α₁-adrenergic receptors [3] [7]. This lack of significant receptor binding is a major contributor to its favorable side effect profile relative to TCAs, particularly the absence of pronounced anticholinergic (dry mouth, constipation, blurred vision), sedative, or marked cardiovascular side effects like severe orthostatic hypotension at therapeutic doses [3] [9].
  • Functional Consequences: The combined elevation of synaptic dopamine and norepinephrine translates into a distinct pharmacological and clinical profile:
  • Antidepressant Efficacy: Increased NE and DA signaling in relevant brain pathways (e.g., prefrontal cortex, limbic system) is associated with improved mood, motivation, and drive – core symptoms often impaired in depression [3] [7].
  • Psychostimulant Properties: The potent dopaminergic component contributes to alerting and activating effects, making (-)-nomifensine a non-sedating antidepressant potentially suitable for retarded depression [3] [5].
  • Reversal of Motivational Deficits: Preclinically, (-)-nomifensine effectively reverses tetrabenazine-induced ptosis and motivational deficits, effects shared with other NDRIs (e.g., bupropion, methylphenidate) but not typically seen with selective NRIs or SSRIs [5] [7].

Table 2: Monoamine Transporter Affinity and Selectivity Profile of (-)-Nomifensine

TargetInhibition Potency (Approx. Ki or IC₅₀)Relative SelectivityPrimary Functional Outcome
Dopamine Transporter (DAT)High (Nanomolar range)++++Potentiation of dopaminergic neurotransmission; Improved motivation, alertness, potential antidepressant effect
Norepinephrine Transporter (NET)High (Nanomolar range)+++Potentiation of noradrenergic neurotransmission; Mood elevation, energy, attention
Serotonin Transporter (SERT)Low (Micromolar range or weak effect)+Minimal direct effect on serotonergic tone
Muscarinic Receptors (M1, etc.)Negligible affinity-Lack of anticholinergic side effects (e.g., dry mouth, constipation)
Histamine H₁ ReceptorsNegligible affinity-Lack of significant sedation
α₁-Adrenergic ReceptorsNegligible affinity-Low risk of orthostatic hypotension

Properties

CAS Number

89664-18-6

Product Name

(-)-Nomifensine

IUPAC Name

(4S)-2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine

Molecular Formula

C16H18N2

Molecular Weight

238.33 g/mol

InChI

InChI=1S/C16H18N2/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18/h2-9,14H,10-11,17H2,1H3/t14-/m0/s1

InChI Key

XXPANQJNYNUNES-AWEZNQCLSA-N

SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Canonical SMILES

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Isomeric SMILES

CN1C[C@H](C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.